molecular formula C20H21N5OS B6534799 N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049283-95-5

N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6534799
CAS No.: 1049283-95-5
M. Wt: 379.5 g/mol
InChI Key: BURKSFXSMMULPQ-UHFFFAOYSA-N
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Description

N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. Its primary research value lies in its ability to selectively block TGF-β-mediated Smad2/3 phosphorylation and subsequent signaling cascades, making it an essential pharmacological tool for dissecting the complex roles of the TGF-β pathway in physiological and disease contexts. Researchers utilize this compound to investigate the mechanisms of TGF-β in a wide array of processes, including epithelial-mesenchymal transition (EMT), a key driver of cancer metastasis [Link: https://pubmed.ncbi.nlm.nih.gov/29031589/], as well as in fibrotic diseases where TGF-β is a central mediator of extracellular matrix deposition [Link: https://www.rd-systems.com/products/human-tgf-beta-receptor-1-alk-5-inhibitor]. Its application extends to the study of immunoregulation, given TGF-β's critical function in T-cell differentiation and tolerance. By precisely inhibiting ALK5, this compound enables scientists to explore novel therapeutic strategies targeting TGF-β signaling in oncology, immunology, and fibrotic disorders. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-4-(6-thiophen-2-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-20(21-15-16-5-2-1-3-6-16)25-12-10-24(11-13-25)19-9-8-17(22-23-19)18-7-4-14-27-18/h1-9,14H,10-13,15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURKSFXSMMULPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (referred to as compound 1) is a novel compound with potential biological activity, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N4S\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{S}

This compound features a piperazine ring, a thiophene moiety, and a pyridazine structure, contributing to its unique pharmacological properties. The presence of these heterocycles is significant for its interaction with biological targets.

Synthesis

The synthesis of compound 1 has been achieved through various methods, often involving multi-step reactions. One notable approach includes a one-pot process that combines Ugi-Zhu three-component reactions with aza-Diels-Alder cycloaddition, yielding high overall efficiency and purity . The optimization of reaction conditions is crucial for enhancing yield and minimizing by-products.

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1Ugi-Zhu reactionMicrowave irradiation73
2Aza-Diels-Alder cycloadditionCascade reactionHigh
3N-acylation and dehydrationSequential stepsOptimized

Pharmacological Profile

Compound 1 has demonstrated promising activity against various biological targets. Its potency has been assessed in vitro and in vivo, particularly against Cryptosporidium species, which are responsible for cryptosporidiosis. The compound exhibited an effective concentration (EC50) of approximately 2.1 μM in vitro, indicating moderate potency .

The mechanism of action involves the inhibition of specific pathways critical for the survival of Cryptosporidium. The compound's ability to disrupt metabolic processes is linked to its structural features, particularly the thiophene and pyridazine rings, which enhance binding affinity to target proteins involved in parasite metabolism .

Study on Efficacy Against Cryptosporidium

In a study involving mouse models infected with C. parvum, compound 1 showed significant efficacy in reducing parasite load. The results indicated that the compound not only suppressed parasite growth but also facilitated rapid elimination from host cells .

Cardiotoxicity Assessment

Despite its promising pharmacological profile, concerns regarding cardiotoxicity have emerged due to inhibition of the hERG ion channel. This aspect necessitates further optimization of the compound to enhance safety profiles while maintaining efficacy .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the piperazine and thiophene moieties significantly influence biological activity. For instance, variations in substituents on the benzyl group or alterations in the thiophene structure can lead to substantial changes in potency and selectivity against various targets .

Table 2: SAR Insights

ModificationEffect on Potency
Substituent on benzyl groupIncreased binding affinity
Alteration in thiophene structureReduced efficacy
Changes in piperazine linkageVariable potency

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide exhibit potent anticancer properties. For instance, research has shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. These findings suggest potential applications in developing novel anticancer agents .
  • Antimicrobial Properties
    • The compound has demonstrated activity against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways. This property positions it as a candidate for further development into antimicrobial therapies .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological contexts .

Case Studies and Research Findings

StudyFindingsApplication
Study 1Investigated the anticancer effects of pyridazine derivatives, including this compound, showing significant inhibition of cell proliferation in breast cancer models.Development of anticancer drugs targeting specific pathways in cancer cells.
Study 2Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.Formulation of new antibiotics or antifungal agents.
Study 3Explored neuroprotective properties through in vitro models, indicating reduced oxidative stress and improved neuronal survival rates.Potential treatment strategies for neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the piperazine ring.
  • Introduction of the pyridazine moiety.
  • Coupling with benzyl and thiophene groups.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Pyridazine

The pyridazine ring undergoes SNAr reactions at positions activated by electron-withdrawing groups. For example:

  • Chloride displacement : The 3-position of pyridazine can react with nucleophiles like piperazine derivatives under basic conditions.

Reaction Conditions Product
Piperazine substitutionK₂CO₃, DMF, 80°C, 12h N-Benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

This step is critical in constructing the piperazine-pyridazine backbone during synthesis .

Palladium-Catalyzed Cross-Coupling Reactions

The thiophene and pyridazine rings participate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki coupling : Attaches aryl/heteroaryl groups to the pyridazine ring.

  • Buchwald-Hartwig amination : Introduces amine substituents.

Reaction Type Catalyst System Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O6-Bromo-pyridazine derivative72–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ Bromopyridazine + piperazine66–95%

These methods enable modular functionalization of the core structure .

Oxidation of Thiophene Moiety

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties:

Oxidizing Agent Conditions Product Application
H₂O₂AcOH, 50°C, 2h Thiophene-S-oxideEnhanced polarity for solubility
mCPBADCM, 0°C, 1h Thiophene-S,S-dioxideElectronic modulation

Oxidation products are intermediates for further derivatization .

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes regioselective electrophilic substitution:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CC55-Nitro-thiophene derivative
HalogenationBr₂, FeCl₃, CH₂Cl₂C55-Bromo-thiophene derivative

These reactions enable the introduction of functional handles for downstream coupling.

Piperazine Functionalization

The piperazine nitrogen undergoes alkylation or acylation:

Reaction Reagents Product
N-AlkylationBenzyl chloride, K₂CO₃ N-Benzyl-piperazine intermediate
Carboxamide formationBenzyl isocyanate, DIPEAN-Benzyl-1-carboxamide final product

Key Research Findings

  • Catalytic efficiency : Pd-based systems (e.g., Pd₂(dba)₃/Xantphos) achieve >90% yields in Buchwald-Hartwig aminations .

  • Regioselectivity : Thiophene nitration occurs exclusively at C5 due to sulfur’s directing effects.

  • Stability : Sulfone derivatives exhibit improved thermal stability compared to thiophene .

Reaction Optimization Strategies

  • Solvent effects : DMF enhances SNAr reactivity for pyridazine-piperazine coupling .

  • Temperature control : Low temperatures (−10°C to 0°C) prevent over-oxidation of thiophene .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Piperazine-Carboxamide Derivatives

Compound Name/Structure Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity
This compound (Target Compound) C₂₁H₂₀N₆OS 404.5* Pyridazine-thiophene, benzyl carboxamide N/A Not explicitly reported
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] C₂₄H₂₅F₃N₄O₂ 482.5 Chroman, trifluoromethyl, pyridazine N/A FAAH inhibitor; analgesic
8b: N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide C₂₇H₂₂ClF₃N₄O₃ 566.9 Chloro-trifluoromethyl benzoyl, pyridine 241–242 Not explicitly reported
8c: N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide C₂₆H₂₁F₂N₄O₃ 487.5 Difluorobenzoyl, pyridine 263–266 Not explicitly reported
4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide C₁₇H₂₁N₅OS 343.4 Cyclopropylpyrimidine, thiophen-2-ylmethyl N/A Not explicitly reported
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide C₁₄H₂₀FN₃O 265.3 2-fluoroethyl, benzyl N/A Not explicitly reported

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Substitutions :

  • The target compound’s pyridazine-thiophene group distinguishes it from analogs with pyridine (e.g., 8b, 8c) or pyrimidine (e.g., ) cores. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme active sites compared to pyrimidine or benzene derivatives.
  • Thiophene is a common bioisostere for phenyl groups, improving metabolic stability and solubility .

Molecular Weight and Lipophilicity :

  • The target compound (MW 404.5) is smaller than PKM-833 (MW 482.5) and 8b (MW 566.9), suggesting better membrane permeability. However, its lipophilicity may vary due to the thiophene’s sulfur atom and pyridazine’s polarity.

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 8b) increase metabolic resistance but may reduce solubility .
  • Fluorine-containing analogs (e.g., ) often enhance bioavailability and binding affinity via hydrophobic interactions.

Pharmacological Comparisons

  • FAAH Inhibition: PKM-833 demonstrates potent FAAH inhibition and analgesic effects in vivo .
  • Antimicrobial Activity : Piperazine-thiophene derivatives in show moderate activity against bacterial strains, likely due to membrane disruption. The target compound’s thiophene-pyridazine system may offer enhanced activity.
  • Kinase Modulation : Compounds with thiophene-acetamide moieties (e.g., ) target Aurora kinases, indicating that the thiophene group in the target compound may facilitate kinase binding.

Q & A

Q. Notes

  • All protocols should adhere to institutional safety standards (e.g., waste disposal in ).
  • For synthetic intermediates, refer to PubChem CID entries (e.g., CID 1314973-40-4 in ).

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